The Chemical Architecture and Physical Properties of 4,4'-Sulfonylbis-Morpholine: A Technical Guide
The Chemical Architecture and Physical Properties of 4,4'-Sulfonylbis-Morpholine: A Technical Guide
Executive Summary
4,4'-Sulfonylbis-morpholine (CAS: 5328-68-7), also known as dimorpholine sulfone or bismorpholino sulfone, is a highly symmetrical, polar, aprotic small-molecule scaffold[1]. Characterized by two morpholine rings bridged by a central sulfonyl (SO₂) group, this compound has garnered significant attention in drug development and advanced materials science. Its unique structural topology provides an optimal balance of lipophilicity and hydrogen-bond accepting capabilities, making it a valuable intermediate for synthesizing pharmacologically active agents and specialty polymers[2]. This whitepaper provides a comprehensive analysis of its physical properties, structural causality, and field-proven synthetic protocols.
Chemical Architecture & Structural Analytics
The molecular framework of 4,4'-sulfonylbis-morpholine (C₈H₁₆N₂O₄S) is defined by its C2v symmetry[3].
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Morpholine Rings: The two morpholine heterocycles predominantly adopt a chair conformation in solution to minimize 1,3-diaxial steric interactions. The nitrogen atoms, which are typically sp3 hybridized, experience partial electron delocalization into the highly electron-withdrawing sulfonyl group.
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Sulfonyl Linker: The central sulfur atom is sp3 hybridized, adopting a distorted tetrahedral geometry. The highly electronegative oxygen atoms of the SO₂ group pull electron density away from the sulfur, rendering it a rigid, polar hinge that restricts the free rotation of the morpholine rings. This rigidity is crucial for its application as a stable structural spacer in medicinal chemistry.
Physical & Thermodynamic Properties
The physical properties of 4,4'-sulfonylbis-morpholine are a direct consequence of its molecular architecture. The strong dipole moment generated by the sulfonyl group, combined with the hydrogen-bond accepting ether oxygens, results in significant intermolecular dipole-dipole interactions. This elevates its density and melting point relative to non-sulfonated analogs[4].
| Property | Value | Source / Methodology |
| Molecular Formula | C₈H₁₆N₂O₄S | PubChemLite[3] |
| Molecular Weight | 236.29 g/mol | ECHEMI[2] |
| CAS Registry Number | 5328-68-7 | Calpaclab[1] |
| Monoisotopic Mass | 236.08308 Da | PubChemLite[3] |
| Density | 1.39 g/cm³ | XiXisys SDS[4] |
| Melting Point | ~72.36 °C (Predicted) | EPI Suite / Chemchart[5] |
Causality Insight: The density of 1.39 g/cm³ is unusually high for a low-molecular-weight organic compound, reflecting the dense crystal packing facilitated by the highly polar S=O bonds[4].
Synthesis & Mechanistic Pathways
The synthesis of 4,4'-sulfonylbis-morpholine is achieved via a two-step nucleophilic substitution reaction between morpholine and sulfuryl chloride (SO₂Cl₂).
Experimental Protocol: Step-by-Step Methodology
Objective: Synthesize high-purity 4,4'-sulfonylbis-morpholine with self-validating checkpoints.
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System Initialization: Purge a 500 mL three-neck round-bottom flask with anhydrous N₂. Add 200 mL of anhydrous dichloromethane (DCM). Causality: DCM is selected as the solvent due to its aprotic nature, preventing the premature hydrolysis of the highly reactive sulfuryl chloride electrophile.
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Reagent Loading: Add morpholine (4.2 equivalents) to the flask. The excess morpholine acts as both the nucleophile and the acid scavenger (base) to neutralize the HCl byproduct. Cool the system to 0 °C using an ice-water bath.
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Electrophile Addition: Dissolve sulfuryl chloride (1.0 equivalent) in 50 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Causality: The dropwise addition at 0 °C kinetically controls the highly exothermic first nucleophilic attack, preventing the formation of polymeric byproducts and limiting the reaction to the formation of the morpholine-4-sulfonyl chloride intermediate[5].
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours to facilitate the second nucleophilic attack.
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Self-Validating Checkpoint (TLC): Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with ethyl acetate. Run a TLC (Eluent: 1:1 Hexanes/EtOAc). The complete disappearance of the intermediate morpholine-4-sulfonyl chloride ( Rf≈0.6 ) and the emergence of a single highly polar product spot ( Rf≈0.2 ) confirms reaction completion.
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Workup & Purification: Wash the organic layer with distilled water (3 x 100 mL) to remove morpholine hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 4,4'-sulfonylbis-morpholine.
Fig 1. Stepwise nucleophilic substitution mechanism for 4,4'-sulfonylbis-morpholine synthesis.
Analytical Characterization Protocols
To ensure the trustworthiness and structural integrity of the synthesized compound, a multi-modal analytical approach is required.
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Nuclear Magnetic Resonance (NMR): The C2v symmetry of the molecule drastically simplifies the spectra. In ¹H NMR (CDCl₃), the equatorial and axial protons of the morpholine rings present as distinct multiplets, typically showing a massive integration ratio of 8H for the protons adjacent to the ether oxygen (~3.7 ppm) and 8H for the protons adjacent to the sulfonamide nitrogen (~3.2 ppm).
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Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the monoisotopic mass of 236.08 Da[3] will yield a dominant pseudomolecular ion peak [M+H]+ at m/z 237.09.
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Fourier-Transform Infrared Spectroscopy (FT-IR): The structural hallmark of this compound is the sulfonyl group, which produces two intense, characteristic stretching bands: an asymmetric stretch near 1350 cm⁻¹ and a symmetric stretch near 1150 cm⁻¹.
Fig 2. Multi-modal analytical workflow for the structural verification of the synthesized scaffold.
Applications in Drug Development
In medicinal chemistry, the incorporation of a 4,4'-sulfonylbis-morpholine moiety is a strategic choice for modulating the physicochemical properties of drug candidates[1].
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Metabolic Stability: Unlike ester or amide linkages, the sulfonamide-like linkages in this compound are highly resistant to enzymatic cleavage by esterases and proteases, increasing the biological half-life of the parent molecule.
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Solubility Enhancement: The dual morpholine rings provide excellent hydrogen-bond accepting capabilities (via the ether oxygens), which significantly enhances aqueous solubility without violating Lipinski's Rule of Five.
References
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PubChemLite: 4,4'-sulfonylbis-morpholine (C8H16N2O4S) . Université du Luxembourg. Retrieved from: 3
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GHS 11 (Rev.11) SDS CAS: 5328-68-7 . XiXisys. Retrieved from: 6
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morpholine-4-sulfonyl chloride (1828-66-6) - Chemical Safety & Models . Chemchart. Retrieved from: 5
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4, 4'-Sulfonyldimorpholine, 1 mg . Calpaclab. Retrieved from: 1
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5328-68-7, 4-morpholin-4-ylsulfonylmorpholine Formula . ECHEMI. Retrieved from: 2
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
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- 4. CAS 5328-68-7 GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载 | XiXisys [xixisys.com]
- 5. morpholine-4-sulfonyl chloride (1828-66-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. CAS 5328-68-7 GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载 | XiXisys [xixisys.com]
